molecular formula C24H24FN3O3 B2552085 1-(1-(1-(4-Fluorophenyl)cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034419-08-2

1-(1-(1-(4-Fluorophenyl)cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2552085
CAS No.: 2034419-08-2
M. Wt: 421.472
InChI Key: AVLCKCFHVGZCEU-UHFFFAOYSA-N
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Description

1-(1-(1-(4-Fluorophenyl)cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C24H24FN3O3 and its molecular weight is 421.472. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antagonistic Activities

A series of compounds, including derivatives similar to the specified chemical, has been synthesized to explore their potential as 5-HT2 and alpha 1 receptor antagonists. For instance, derivatives with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group have shown potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity in vivo. These findings suggest the utility of these compounds in developing treatments targeting serotonin receptors, which could have implications for conditions like depression or anxiety (Watanabe et al., 1992).

Structural Studies

The structural and spatial characteristics of methyl substituted 2-phenylpiperidine-4-spiro-5′-imidazolidine-2′,4′-diones have been elucidated, highlighting the importance of stereochemistry in the biological activity of these compounds. Such studies are crucial for understanding how minor changes in molecular structure can significantly affect a compound's interaction with biological targets, potentially leading to the development of more effective drugs (Unkovskii et al., 1994).

Anticancer and Antimicrobial Applications

Research into N-substituted indole derivatives of thiazolidine-2,4-dione has shown promising anticancer activity against MCF-7 human breast cancer cell lines, indicating potential applications in cancer therapy. The study of these compounds' inhibitory effects on topoisomerase-I enzyme presents an avenue for developing novel anticancer agents (Kumar & Sharma, 2022). Additionally, the synthesis of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones has revealed good antibacterial activity against gram-positive bacteria, showcasing the therapeutic potential of these compounds in treating bacterial infections (Prakash et al., 2011).

Biological Activity Enhancement

The assembly of structurally diverse 5-aminomethylene derivatives of 2,4-thiazolidinedione, incorporating various biologically active molecules, has been investigated for its antibacterial and antifungal activities. This research underscores the strategy of enhancing biological activity through structural diversification, which could lead to the discovery of new therapeutic agents with broad-spectrum antimicrobial properties (Mohanty et al., 2015).

Antimycobacterial Potential

Novel hybrid arylidene thiazolidine-2,4-diones have demonstrated moderate to good activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents. This discovery is particularly relevant in the context of tuberculosis treatment, where there is a constant need for new drugs to combat drug-resistant strains of the bacteria (Ponnuchamy et al., 2014).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information about this compound, it’s challenging to provide an accurate safety and hazard analysis .

Properties

IUPAC Name

1-[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3/c25-18-8-6-17(7-9-18)24(12-13-24)22(30)26-14-10-19(11-15-26)27-16-21(29)28(23(27)31)20-4-2-1-3-5-20/h1-9,19H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLCKCFHVGZCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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